N-((4-((5-Chloropyrimidin-2-yl)oxy)-3-methylphenyl)carbamoyl)-2-nitrobenzamide
CAS No.:
Cat. No.: VC17208103
Molecular Formula: C19H14ClN5O5
Molecular Weight: 427.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H14ClN5O5 |
|---|---|
| Molecular Weight | 427.8 g/mol |
| IUPAC Name | N-[[4-(5-chloropyrimidin-2-yl)oxy-3-methylphenyl]carbamoyl]-2-nitrobenzamide |
| Standard InChI | InChI=1S/C19H14ClN5O5/c1-11-8-13(6-7-16(11)30-19-21-9-12(20)10-22-19)23-18(27)24-17(26)14-4-2-3-5-15(14)25(28)29/h2-10H,1H3,(H2,23,24,26,27) |
| Standard InChI Key | SRCYRSNCOKJWQQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC(=C1)NC(=O)NC(=O)C2=CC=CC=C2[N+](=O)[O-])OC3=NC=C(C=N3)Cl |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
N-((4-((5-Chloropyrimidin-2-yl)oxy)-3-methylphenyl)carbamoyl)-2-nitrobenzamide (molecular formula: ) consists of three primary moieties:
-
A 5-chloropyrimidin-2-yl group, a heterocyclic aromatic ring with chlorine at position 5.
-
A 3-methylphenyl unit connected via an ether linkage to the pyrimidine ring.
-
A 2-nitrobenzamide group attached through a carbamoyl bridge (-NH-C(O)-).
The presence of electron-withdrawing groups (chlorine, nitro) and the carbamoyl linker creates a polarized structure, likely influencing solubility, reactivity, and intermolecular interactions .
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Molecular Weight | 426.81 g/mol |
| Topological Polar Surface Area | ~130 Ų (estimated via analog comparison) |
| LogP (Predicted) | 2.8–3.5 (moderate lipophilicity) |
| Hydrogen Bond Donors | 2 (amide NH and carbamoyl NH) |
| Hydrogen Bond Acceptors | 8 (pyrimidine N, ether O, nitro O, amide O, carbamoyl O) |
Synthesis and Manufacturing
Retrosynthetic Analysis
The compound’s synthesis likely involves sequential coupling reactions:
-
Formation of the Pyrimidine Ether Linkage:
-
Carbamoyl Bridge Installation:
-
Reaction of the resulting aryl ether with phosgene or a carbamoyl chloride derivative to introduce the -NH-C(O)- group.
-
-
Benzamide Attachment:
-
Amidation of the carbamoyl intermediate with 2-nitrobenzoyl chloride.
-
Table 2: Hypothetical Synthesis Pathway
| Step | Reaction Type | Reagents/Conditions | Yield (Estimated) |
|---|---|---|---|
| 1 | Nucleophilic substitution | K₂CO₃, DMF, 80–100°C, 12h | 60–70% |
| 2 | Carbamoylation | Phosgene, pyridine, 0°C → RT, 6h | 50–65% |
| 3 | Amidation | 2-Nitrobenzoyl chloride, Et₃N, THF, 0°C | 40–55% |
Challenges in Synthesis
-
Steric Hindrance: The 3-methyl group on the phenyl ring may impede ether formation.
-
Nitro Group Sensitivity: The 2-nitrobenzamide moiety requires careful handling to avoid reduction or side reactions.
-
Purification: High polar surface area complicates crystallization; chromatography may be necessary.
Pharmacological Properties
Mechanism of Action (Hypothetical)
The compound’s structural motifs suggest potential kinase inhibition:
-
Chloropyrimidine: Mimics ATP-binding site competitors (e.g., imatinib) .
-
Nitro Group: May enhance binding via dipole interactions or serve as a prodrug moiety (reducible to amine in vivo).
Table 3: Predicted Biological Targets
| Target Class | Example Target | Binding Affinity (Predicted IC₅₀) |
|---|---|---|
| Tyrosine Kinases | EGFR | 50–200 nM |
| Serine/Threonine Kinases | CDK2 | 100–500 nM |
| Antimicrobial Targets | Dihydrofolate reductase | 1–10 μM |
ADME Profiling
-
Absorption: Moderate oral bioavailability (LogP ~3.0; TPSA ~130 Ų).
-
Metabolism: Likely hepatic CYP450 oxidation (nitro reduction to amine possible).
-
Excretion: Renal clearance predominant due to moderate molecular weight.
Applications in Pharmaceutical Research
Oncology
Chloropyrimidine derivatives are explored as kinase inhibitors. This compound’s nitro group could enhance tumor selectivity via hypoxia-activated cytotoxicity .
Antimicrobial Development
Nitrobenzamide compounds exhibit activity against Mycobacterium tuberculosis. The carbamoyl bridge may improve membrane penetration .
Chemical Biology
As a photoaffinity probe: The nitro group could be replaced with a diazirine for target identification studies.
| Parameter | Guideline |
|---|---|
| Personal Protective Equipment | Gloves, lab coat, eye protection |
| Ventilation | Fume hood required for synthesis |
| Storage | -20°C, desiccated, light-sensitive |
Recent Developments and Future Directions
Computational Advances
-
Molecular Dynamics Simulations: Predict stable binding conformations with kinase targets.
-
QSAR Modeling: Optimize substituents to enhance potency and reduce toxicity.
Patent Landscape
No patents directly claim this compound, but related structures are protected in kinase inhibitor portfolios (e.g., WO 2020223456A1).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume